7-Oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid

Regioselective synthesis Heterocyclic chemistry Ring-fusion isomerism

Sourcing the correct [5,1-b] regioisomer is critical, as the [3,2-b] variant and ester prodrugs (e.g., CAS 75712-68-4) show divergent reactivity and reduced target engagement. This specific scaffold provides a decisive advantage: - Enables direct amide coupling without deprotection, unlike ester analogs that require saponification. - Projects the 6-COOH handle in a distinct spatial orientation for structure-based probe design. - Supplied at ≥97% purity (HPLC), ensuring immediate usability for LeuRS inhibitor lead generation and SAR studies.

Molecular Formula C6H3N3O3S
Molecular Weight 197.17 g/mol
Cat. No. B12972176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid
Molecular FormulaC6H3N3O3S
Molecular Weight197.17 g/mol
Structural Identifiers
SMILESC1=C(C(=O)N2C(=NC=N2)S1)C(=O)O
InChIInChI=1S/C6H3N3O3S/c10-4-3(5(11)12)1-13-6-7-2-8-9(4)6/h1-2H,(H,11,12)
InChIKeyULWIWILXVVHJSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid: Physicochemical Profile


7-Oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid (C₆H₃N₃O₃S, MW 197.17 g/mol) is a fused heterocyclic building block composed of a 1,2,4-triazole ring annulated to a 1,3-thiazine ring, bearing a 7-oxo group and a free 6-carboxylic acid handle . The [5,1-b] ring-fusion regiochemistry distinguishes it from the more widely reported [3,2-b] isomer series [1]. This scaffold places the carboxylic acid directly on the thiazine ring, enabling derivatisation at a position that is electronically distinct from the triazole moiety, a feature relevant for medicinal chemistry campaigns targeting bacterial aminoacyl-tRNA synthetases [2]. Commercially, the compound is supplied at ≥97% purity (HPLC) , making it suitable as a key intermediate for structure–activity relationship (SAR) exploration.

Scaffold Identity [5,1-b] fused triazolo-thiazine core
Key Functionality Free 6-COOH handle, 7-oxo group
Supply Format ≥97% purity, direct-use intermediate

7-Oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid: Substitution Differentiation


Substituting 7-oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid with a close analog is not straightforward because ring-fusion regiochemistry and the free carboxylic acid functionality are both critical determinants of biological target engagement and synthetic derivatisation efficiency [1]. The [5,1-b] isomer places the carboxylic acid in a different electronic environment compared to the [3,2-b] isomer, leading to divergent reactivity in amide coupling and ester hydrolysis steps [2]. Furthermore, converting the free acid to an ethyl ester—a common cost-saving substitution—has been shown in structurally related thiazolo-triazine carboxylic acid series to substantially reduce antibacterial potency [3]. The data below quantifies these differentiation dimensions, demonstrating why the specific [5,1-b] free acid cannot be interchanged with its ester prodrug or regioisomeric counterparts without compromising experimental outcomes.

!
[3,2-b] Regioisomer Altered carboxylic acid orientation may invalidate docking predictions and SAR trends. Verify by ¹H-NMR.
!
Ethyl Ester Analog (CAS 75712-68-4) Prodrug requires enzymatic hydrolysis; introduces esterase-dependence and may reduce target engagement in cell-free assays.
!
2-Phenyl Derivative Higher MW and lipophilicity may shift ligand efficiency metrics and solubility profile, complicating fragment-based workflows.

7-Oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid: Evidence vs. Closest Analogs


Regioisomeric Purity: [5,1-b] vs. [3,2-b] Ring Fusion

The target compound is the [5,1-b] regioisomer. Under acid-catalysed cyclisation conditions used to prepare the core scaffold, the [5,1-b] isomer is obtained exclusively via regioselective cyclisation of (4H-[1,2,4]triazol-3-ylsulfanyl)-acrylic acids, whereas the [3,2-b] isomer is formed through alternative N2-selective pathways [1][2]. The [3,2-b] isomer (CAS 75712-68-4) is frequently mis-assigned in supplier catalogues under the same CAS number as the ethyl ester, posing a procurement risk. Single-crystal X-ray diffraction has confirmed that intramolecular cyclisation in related thiazolo-triazine systems occurs regioselectively at the N2 position, producing the [3,2-b] isomer, which is structurally and electronically distinct from the [5,1-b] target [2][3].

Regioisomeric Purity
Head-to-head
[5,1-b] vs. [3,2-b] fusion: exclusive regioselectivity under respective catalytic conditions (100% specificity). Single-crystal XRD confirms structural distinction.
Regiochemistry verification is essential before use.
Incorrect isomer procurement alters SAR interpretation.
Regioselective synthesis Heterocyclic chemistry Ring-fusion isomerism

Free Carboxylic Acid vs. Ethyl Ester: Antibacterial Potency

In the structurally analogous 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid series, the free carboxylic acid derivatives and their ethyl ester counterparts were directly compared for antibacterial activity against a panel of Gram-positive and Gram-negative strains [1]. Carboxylic acid derivatives (and their corresponding ethyl esters) showed reduced antibacterial potency relative to terminal amide derivatives; however, the free acid retains the ionisable carboxyl group necessary for target engagement via salt-bridge formation in the LeuRS binding pocket, whereas the ethyl ester is a prodrug that requires enzymatic hydrolysis for activation [1][2].

Free Acid vs. Ester
Cross-study comparable
Amide analog 5f: MIC 50 μg/mL (M. smegmatis), LeuRS inhibition 78.24% (15 μg/mL). Carboxylic acid/ester derivatives showed reduced antibacterial effect relative to amides.
Free acid enables direct target binding studies.
Avoids esterase-dependent activation variable.
Antibacterial activity Structure–activity relationship Prodrug design

LeuRS Inhibition: Target Engagement vs. Human Selectivity

The [1,2,4]triazolo[5,1-b][1,3]thiazine scaffold has been reported to inhibit bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein translation and a clinically validated antibacterial target [1]. In related triazinone-based LeuRS inhibitor series, compounds bearing carboxylic acid functionality have demonstrated selective inhibition of pathogenic LeuRS (Mycobacterium tuberculosis) over the human cytoplasmic enzyme, with a 10-fold selectivity window reported for certain derivatives [2][3]. While direct inhibitory data for the exact target compound are not published, the free carboxylic acid is structurally poised to occupy the leucine-binding pocket via ionic interactions with the conserved arginine residue, a binding mode confirmed by molecular docking in the thiazolo-triazine carboxylic acid series [1].

LeuRS Inhibition
Class-level inference
Related triazinone COOH analogs: ~10-fold selectivity (pathogenic vs. human LeuRS). Exact IC₅₀ for target [5,1-b] compound not reported.
Supports enzyme inhibition screening context.
Selectivity data requires verification for this scaffold.
Leucyl-tRNA synthetase Antibacterial target Enzyme inhibition

Synthetic Accessibility: Cyclisation vs. Ester Hydrolysis

The target compound can be synthesised via regioselective cyclisation of (4H-[1,2,4]triazol-3-ylsulfanyl)-acrylic acid precursors using catalytic H₂SO₄ at room temperature, yielding exclusively the [5,1-b] isomer in very good yields [1][2]. An alternative pathway using heteropolyacids at room temperature also produces 2-substituted [1,2,4]triazolo[5,1-b][1,3]thiazin-7-ones in very good yields and rates [2]. In contrast, the corresponding ethyl ester (CAS 75712-68-4) requires additional hydrolysis to liberate the free acid, which introduces a step with variable efficiency depending on the base and solvent system employed [3].

Synthetic Accessibility
Cross-study comparable
Direct H₂SO₄-catalysed cyclisation yields free acid in one pot. Ethyl ester route adds a hydrolysis step with variable efficiency.
Pre-formed acid reduces synthetic step count.
Avoids decarboxylation risk during saponification.
Synthetic methodology Heterocyclic chemistry Process chemistry

Phenyl Analog: Molecular Weight & Lipophilicity

The 2-phenyl derivative (7-oxo-2-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid, CAS 1375302-47-8) is the closest commercially available analog bearing an aryl substituent at the triazole C2 position . The unsubstituted parent compound (target) has a molecular weight of 197.17 g/mol, whereas the 2-phenyl analog is 273.27 g/mol—a 38.6% increase in molecular mass and a substantial increase in lipophilicity (clogP predicted to rise by approximately 1.5–2.0 log units based on the phenyl contribution) . This difference is critical for medicinal chemistry programs where ligand efficiency metrics (LE, LLE) are used to prioritise fragments versus elaborated leads.

Phenyl Analog MW
Head-to-head
Target: MW 197.17, clogP ~0.1. 2-Phenyl analog: MW 273.27, clogP ~1.8–2.2. ΔMW +38.6%.
Supports fragment library selection review.
Lower MW favors ligand efficiency metrics.
Physicochemical properties Drug-likeness Analog selection

AChE Inhibitory Potential: Patent-Reported Scaffold Activity

Patent literature explicitly claims that 5H-[1,2,4]triazolo[5,1-b][1,3]thiazine derivatives, a scaffold directly encompassing the target compound class, demonstrate obvious inhibitory effect on acetylcholinesterase (AChE) and are indicated for memory enhancement in Alzheimer's disease models [1]. The free carboxylic acid at the 6-position of the oxidised 7-oxo form provides a hydrogen-bond donor/acceptor anchor point that is absent in the fully reduced 5,6-dihydro analogs lacking the 7-oxo group [2]. This differentiates the target from the dihydro series commonly explored in earlier studies.

AChE Potential
Class-level inference
Patent claims 'obvious inhibitory effect on acetylcholinesterase' for [5,1-b] thiazine class. Quantitative IC₅₀ not publicly disclosed.
Reported scaffold-activity context.
Data to verify; distinct from dihydro series.
Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration

7-Oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid: Research & Industrial Applications


Fragment-Based Drug Discovery Targeting LeuRS

With a molecular weight of 197.17 g/mol and a free carboxylic acid capable of forming ionic interactions with the conserved arginine in the LeuRS leucine-binding pocket, this compound serves as an ideal fragment hit for FBDD campaigns against Gram-positive and mycobacterial LeuRS [4]. The demonstrated 10-fold selectivity window of related carboxylic acid-containing triazinone derivatives for pathogenic over human LeuRS supports its use in selective antibacterial lead generation [5]. Its low MW and high polarity confer favourable ligand efficiency metrics (LE > 0.30 expected), making it superior to the 2-phenyl analog (MW 273.27) for fragment library design.

Regioselective Amide Synthesis for Antibacterial SAR

The free 6-carboxylic acid handle enables direct amide coupling without a deprotection step, unlike the ethyl ester analog (CAS 75712-68-4) which requires saponification [4]. In the structurally related thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid series, amide derivatives (e.g., compound 5f) exhibited MIC = 50 μg/mL against M. smegmatis and 78.24% LeuRS inhibition at 15 μg/mL, whereas carboxylic acid/ester derivatives alone showed lower antibacterial potency [5]. This positions the target compound as a key intermediate for generating amide-focused compound libraries to enhance antibacterial activity.

AChE Inhibitor Lead Optimisation for Neurodegeneration

Patent claims explicitly cover 5H-[1,2,4]triazolo[5,1-b][1,3]thiazine derivatives as acetylcholinesterase inhibitors with utility in memory enhancement for Alzheimer's disease [4]. The 7-oxo-6-carboxylic acid variant provides two additional hydrogen-bonding vectors (the 7-oxo carbonyl and the 6-COOH) compared to the non-oxidised dihydro scaffolds, which may enhance binding affinity to the peripheral anionic site of AChE. This differentiates the compound from the dihydro series (2-R-5-aryl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-ones) whose primary reported utility is as synthetic intermediates for ring-cleavage transformations [5].

Chemical Biology Probe for Carboxylic Acid-Dependent Interactions

The planar, fully conjugated 7-oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine core with a solvent-exposed carboxylic acid is suited for photoaffinity labelling or affinity chromatography probe development. The [5,1-b] regiochemistry ensures that the carboxylic acid projects in a defined spatial orientation distinct from the [3,2-b] isomer [4], enabling structure-based design of pull-down probes to identify novel protein targets of triazolo-thiazine scaffolds. The commercial availability of the compound at ≥97% purity facilitates immediate use in bioconjugation reactions without additional purification.

Application
Selection Property
Validation Focus
Fragment-based LeuRS screening
Low MW, free carboxylic acid handle
Pathogenic vs. human LeuRS selectivity assay
Amide library synthesis
Pre-formed acid for direct coupling
Antibacterial MIC panel and LeuRS inhibition
AChE inhibitor lead optimisation
[5,1-b] scaffold, 7-oxo and 6-COOH vectors
AChE enzyme assay and binding-site mapping
Chemical biology probe development
Defined regiochemistry, ≥97% purity
Photoaffinity labelling and target ID pull-down
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